molecular formula C8H10N2O2 B1625624 5-tert-Butyl-3-isocyanatoisoxazole CAS No. 55809-53-5

5-tert-Butyl-3-isocyanatoisoxazole

Cat. No.: B1625624
CAS No.: 55809-53-5
M. Wt: 166.18 g/mol
InChI Key: IQMVRIMSTBTDLV-UHFFFAOYSA-N
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Description

5-tert-Butyl-3-isocyanatoisoxazole is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.177 g/mol . It is known for its unique structure, which includes a tert-butyl group and an isocyanate functional group attached to an oxazole ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 5-tert-Butyl-3-isocyanatoisoxazole typically involves the reaction of 3-amino-5-tert-butylisoxazole with phosgene or triphosgene . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-tert-Butyl-3-isocyanatoisoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

    Polymerization: The isocyanate group can react with polyols to form polyurethanes.

Common reagents used in these reactions include amines, alcohols, and polyols. The major products formed depend on the specific reagents and reaction conditions used.

Scientific Research Applications

5-tert-Butyl-3-isocyanatoisoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-tert-Butyl-3-isocyanatoisoxazole involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Similar compounds to 5-tert-Butyl-3-isocyanatoisoxazole include:

    This compound: A closely related compound with similar reactivity.

    Tert-butyl isocyanate: A simpler compound with an isocyanate group attached to a tert-butyl group.

    3-Isocyanato-5-tert-butylisoxazole: Another isomer with similar properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other similar compounds.

Properties

CAS No.

55809-53-5

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

5-tert-butyl-3-isocyanato-1,2-oxazole

InChI

InChI=1S/C8H10N2O2/c1-8(2,3)6-4-7(9-5-11)10-12-6/h4H,1-3H3

InChI Key

IQMVRIMSTBTDLV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NO1)N=C=O

Canonical SMILES

CC(C)(C)C1=CC(=NO1)N=C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

99 g of phosgene was dissolved in 500 ml of ethyl acetate, then a solution of 71.6 g of 1A in 400 ml of ethyl acetate was added drop-by-drop to the stirred mixture. The mixture was stirred at reflux temperature for five hours, left standing overnight at room temperature, and filtered. The solid was dried at room temperature for two days to give dimeric 3-isocyanato-5-(1,1-dimethylethyl)-isoxazole (3A) m.p.: 165°-167° C.
Quantity
99 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
71.6 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two

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